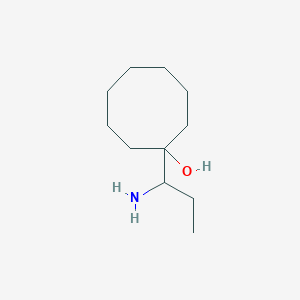
1-(1-Aminopropyl)cyclooctan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminopropyl)cyclooctan-1-OL is an organic compound with the molecular formula C₁₁H₂₃NO It is a cycloalkane derivative, characterized by a cyclooctane ring substituted with an aminopropyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopropyl)cyclooctan-1-OL typically involves the following steps:
Formation of the Cyclooctane Ring: The cyclooctane ring can be synthesized through various methods, including the cyclization of linear alkanes or the ring-closing metathesis of dienes.
Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclooctane ring is replaced by an aminopropyl moiety.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, such as the use of osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Aminopropyl)cyclooctan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1-Aminopropyl)cyclooctan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(1-Aminopropyl)cyclooctan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclooctane ring provides a hydrophobic environment that can influence the compound’s binding affinity and specificity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparación Con Compuestos Similares
Similar Compounds
Cyclooctanol: A similar compound with a hydroxyl group but lacking the aminopropyl group.
1-Aminocyclooctane: A compound with an amino group but lacking the hydroxyl group.
1-(1-Hydroxypropyl)cyclooctane: A compound with a hydroxyl group on the propyl chain instead of the cyclooctane ring.
Uniqueness
1-(1-Aminopropyl)cyclooctan-1-OL is unique due to the presence of both the aminopropyl and hydroxyl groups on the cyclooctane ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
1-(1-aminopropyl)cyclooctan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-2-10(12)11(13)8-6-4-3-5-7-9-11/h10,13H,2-9,12H2,1H3 |
Clave InChI |
IEHNVAPDAJZRIE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1(CCCCCCC1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13317761.png)
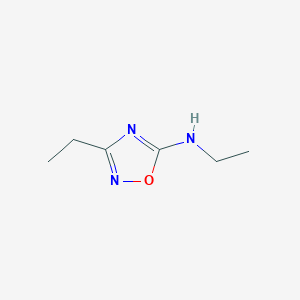
![2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol](/img/structure/B13317775.png)

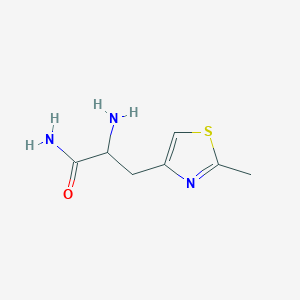
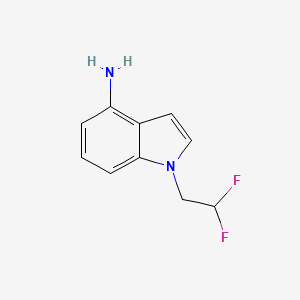
![4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B13317788.png)
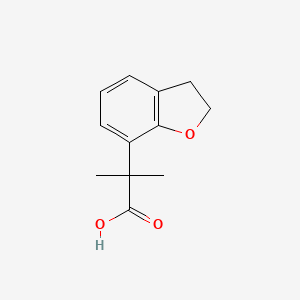
![10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13317796.png)
![1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine](/img/structure/B13317802.png)


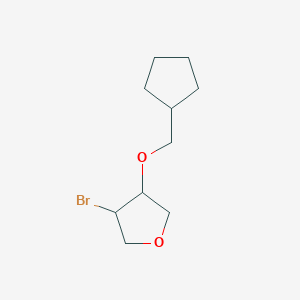
![3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13317851.png)
